(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, 98%, (99% ee)
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Description
(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, 98%, (99% ee) is a useful research compound. Its molecular formula is C50H65O4P and its molecular weight is 761.0 g/mol. The purity is usually 95%.
The exact mass of the compound (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, 98%, (99% ee) is 760.46204755 g/mol and the complexity rating of the compound is 1180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, 98%, (99% ee) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, 98%, (99% ee) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Reductive Amination
This compound is used in asymmetric reductive amination processes. It can catalyze the addition of a nitrogen atom to a carbonyl group (typically an aldehyde or ketone) to form an amine while maintaining stereochemical control .
Enantioselective Diels-Alder Reactions
The compound serves as a catalyst in enantioselective Diels-Alder reactions. This is a type of cycloaddition reaction that forms a six-membered ring and is widely used in the synthesis of complex natural products .
Asymmetric Counteranion-Directed Catalysis (ACDC)
It is involved in ACDC processes which are a subset of asymmetric catalysis where the chiral information is introduced through a counteranion .
Green Chemistry Applications
In cooperation with chiral iridium complexes, it helps catalyze greener asymmetric reductive amination using hydrogen gas. This represents an environmentally friendly approach to chemical synthesis .
Asymmetric Organocatalysis
Chiral BINOL phosphate derivatives of this compound mediate cycloadditions in asymmetric organocatalysis. This is crucial for creating chiral centers in molecules which are important in pharmaceuticals .
Pharmaceutical Synthesis
Phosphorus-containing compounds like this one have wide applications in pharmaceuticals due to their ability to introduce chirality into molecules, which can affect the efficacy and safety of drugs .
Agrochemistry and Organic Synthesis
Its synthetic potential is recognized in agrochemistry for the development of pesticides and herbicides. Additionally, it’s used in organic synthesis for creating complex organic molecules .
Materials Science
The compound’s properties are also explored in materials science for the development of new materials with specific optical or electronic characteristics .
Each application utilizes the unique chemical properties of the compound to facilitate different types of reactions and processes that are essential across various fields of scientific research.
Sigma Aldrich Springer Link - Chiral Brønsted Acids for Asymmetric Organocatalysis Springer Link - Phosphorus-Centered Radicals: Synthesis, Properties, and Applications
properties
IUPAC Name |
13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H65O4P/c1-27(2)35-23-39(29(5)6)45(40(24-35)30(7)8)43-21-33-17-13-15-19-37(33)47-48-38-20-16-14-18-34(38)22-44(50(48)54-55(51,52)53-49(43)47)46-41(31(9)10)25-36(28(3)4)26-42(46)32(11)12/h21-32H,13-20H2,1-12H3,(H,51,52) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAOKKLHEAPXIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C3C(=C4CCCCC4=C2)C5=C6CCCCC6=CC(=C5OP(=O)(O3)O)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H65O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
761.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis[2,4,6-tris(1-methylethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin |
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